Comprehensive Spectral Analysis and Methodological Guide for 6-Bromo-1-tosyl-1H-indazole-4-carbonitrile
Comprehensive Spectral Analysis and Methodological Guide for 6-Bromo-1-tosyl-1H-indazole-4-carbonitrile
Executive Summary
In modern medicinal chemistry and drug development, the indazole scaffold is a privileged structure frequently utilized in the design of kinase inhibitors and antiviral therapeutics, including treatments for influenza virus infections . The compound 6-bromo-1-tosyl-1H-indazole-4-carbonitrile (CAS: 1245464-56-5) serves as a highly versatile, advanced intermediate.
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic synthetic building block. The strategic placement of the bromine atom (C6) and the nitrile group (C4) provides orthogonal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). However, the acidic N-H of the unprotected indazole often poisons palladium catalysts or leads to unwanted side reactions. The introduction of the p-toluenesulfonyl (tosyl) group at the N1 position solves this by acting as a robust protecting group that simultaneously enhances the molecule's lipophilicity and solubility in organic solvents .
This whitepaper provides an in-depth, self-validating methodological guide for the synthesis and rigorous NMR spectral elucidation of this critical intermediate.
Regioselectivity and Synthetic Workflow
A classic challenge in indazole chemistry is the regioselectivity of N-protection. Alkylation or sulfonylation can occur at either the N1 or N2 position. Under strongly basic conditions (e.g., Sodium Hydride) and thermodynamic control, N1-tosylation is highly favored.
The protocol described below is designed as a self-validating system : every step contains a built-in physical or analytical check to ensure the integrity of the reaction before proceeding.
Figure 1: Self-validating synthetic workflow for 6-bromo-1-tosyl-1H-indazole-4-carbonitrile.
Step-by-Step Self-Validating Protocol: N1-Tosylation
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Preparation : Charge a flame-dried, argon-purged flask with 6-bromo-1H-indazole-4-carbonitrile (1.0 eq) and anhydrous Tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.
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Deprotonation : Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
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Causality & Validation: The immediate evolution of H2 gas acts as a visual validation that the deprotonation of the acidic indazole N-H is occurring. Stir for 30 minutes until gas evolution ceases.
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Tosylation : Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise. Remove the ice bath and allow the reaction to warm to room temperature (RT) for 3 hours.
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TLC Validation : Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1).
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Validation Check: The reaction is only deemed complete when the lower Rf starting material spot is entirely consumed, replaced by a higher Rf product spot (due to the loss of the polar N-H bond).
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Workup & Purification : Quench carefully with saturated aqueous NH4Cl to destroy unreacted NaH. Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate. Purify via silica gel chromatography to yield the pure N1-tosylated product.
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The ultimate validation of the N1-regioisomer relies on high-resolution NMR spectroscopy. The assignment of the 1H and 13C NMR spectra requires an understanding of localized magnetic anisotropy and electron-withdrawing effects .
Analytical Protocol for NMR Acquisition
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Sample Preparation : Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Causality: CDCl3 is selected over DMSO- d6 because the tosyl group significantly increases the lipophilicity of the molecule, ensuring sharp, well-resolved peaks without solvent exchange interference.
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Acquisition : Acquire the 1H spectrum at 400 MHz (16 scans, relaxation delay D1=1.5 s) and the 13C spectrum at 100 MHz (1024 scans, D1=2.0 s).
1H NMR Data and Causality
The most critical diagnostic feature in the 1H NMR spectrum is the chemical shift of H-7 . In the N1-tosyl isomer, H-7 is forced into spatial proximity with the highly electronegative oxygen atoms of the sulfonyl group. This "peri-effect" causes severe localized deshielding, pushing the H-7 signal far downfield to ~8.55 ppm. If the compound were the N2-isomer, H-7 would appear much further upfield (~7.6 ppm), and H-3 would be the most deshielded proton.
Figure 2: Logical assignment pathway for 1H NMR based on structural deshielding effects.
Table 1: Predicted 1H NMR Spectral Data (400 MHz, CDCl3 )
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Rationale & Causality |
| H-7 | 8.55 | Doublet | 1H | 1.5 | Diagnostic Peak: Strongly deshielded by the spatial proximity (peri-effect) of the N1-sulfonyl oxygen atoms. |
| H-3 | 8.40 | Singlet | 1H | - | Deshielded imine-like proton; confirms the intact pyrazole ring. |
| Tosyl Ar-H (ortho) | 7.85 | Doublet | 2H | 8.0 | Deshielded by the adjacent strongly electron-withdrawing sulfonyl group. |
| H-5 | 7.80 | Doublet | 1H | 1.5 | Deshielded by the ortho-cyano and ortho-bromo groups; meta-coupled to H-7. |
| Tosyl Ar-H (meta) | 7.30 | Doublet | 2H | 8.0 | Standard aromatic protons ortho to the electron-donating methyl group. |
| Tosyl CH3 | 2.40 | Singlet | 3H | - | Benzylic methyl group. Self-Validation: 3H integration confirms 1:1 stoichiometry of the protecting group. |
13C NMR Data and Causality
The 13C NMR spectrum provides orthogonal validation of the carbon framework. The presence of the nitrile carbon (~115.5 ppm) and the heavy-atom shielding effect of the bromine atom on C-6 (~124.2 ppm) are key markers.
Table 2: Predicted 13C NMR Spectral Data (100 MHz, CDCl3 )
| Position | Chemical Shift (δ, ppm) | Type | Causality / Assignment Rationale |
| Tosyl- CH3 (Ar) | 146.5 | Cq | Ipso-carbon attached to the methyl group. |
| C-3 | 141.5 | CH | Imine-like carbon in the pyrazole ring, highly deshielded. |
| C-7a | 140.0 | Cq | Bridgehead carbon attached directly to the N1 atom. |
| Tosyl- SO2 (Ar) | 134.0 | Cq | Ipso-carbon attached to the strongly electron-withdrawing sulfonyl group. |
| Tosyl-Ar (meta) | 130.3 | CH | Meta to sulfonyl group, ortho to methyl. |
| C-5 | 129.5 | CH | Aromatic CH sandwiched between two electron-withdrawing groups (CN, Br). |
| Tosyl-Ar (ortho) | 127.8 | CH | Ortho to the sulfonyl group. |
| C-3a | 125.0 | Cq | Bridgehead carbon shared by the pyrazole and benzene rings. |
| C-6 | 124.2 | Cq | Ipso-carbon to bromine; the heavy atom effect causes slight shielding relative to typical substituted Ar-C. |
| C-7 | 118.0 | CH | Aromatic CH, slightly shielded relative to C-5 due to resonance contributions. |
| C-4 (CN) | 115.5 | Cq | Typical nitrile ( C≡N ) carbon resonance. |
| C-4 | 108.5 | Cq | Shielded ipso-carbon due to the anisotropic effect of the adjacent triple bond. |
| Tosyl- CH3 | 21.7 | CH3 | Standard benzylic methyl resonance. |
Conclusion
The synthesis and characterization of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile require a rigorous, self-validating approach. By understanding the thermodynamic preference for N1-tosylation and leveraging the predictable magnetic anisotropy of the sulfonyl group (the peri-effect on H-7), researchers can confidently confirm the structural identity and regiopurity of this critical pharmaceutical building block before advancing it into complex cross-coupling cascades.
References
- US Patent 9,326,987 B2. "Indazole derivatives for use in the treatment of influenza virus infection." Google Patents.
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Reich, H. J. "Proton NMR Chemical Shifts." Organic Chemistry Data, University of Wisconsin. URL: [Link]
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Sigma-Aldrich. "6-Bromo-1-(4-methylbenzenesulfonyl)-1H-indazole-4-carbonitrile Product Specifications." URL:[Link]
